molecular formula C5H11BrSi B567615 Vinyl(bromomethyl)dimethylsilane CAS No. 211985-18-1

Vinyl(bromomethyl)dimethylsilane

Cat. No.: B567615
CAS No.: 211985-18-1
M. Wt: 179.132
InChI Key: RLMBBRVNFVZGQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Vinyl(bromomethyl)dimethylsilane is C5H11BrSi . Its molecular weight is 179.13 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.13 g/mol . It has a boiling point of 142ºC and a density of 1.16 g/cm³ .

Scientific Research Applications

Michael-induced Ramberg-Bäcklund Reaction

Vinyl(bromomethyl)dimethylsilane and its derivatives have been employed in the Michael-induced Ramberg-Bäcklund reaction. The UV-initiated addition of bromomethane sulfonyl bromide to various compounds has shown the formation of bromomethyl derivatives, which upon subsequent reactions, transform into various other derivatives. This process is significant for synthesizing certain organic compounds, showcasing the chemical's utility in complex organic synthesis processes (Vasin, Bolusheva & Razin, 2003).

Grafting Method for Functional Organic Molecules

A novel grafting method was developed for the covalent bonding of functional organic molecules to silica or glass surfaces, utilizing vinylsilanes. Dimethyldivinylsilane, a close relative of this compound, was used as a linker for direct C-C bond formation with a functional organic molecule and to immobilize the alkylsilyl group onto hydroxyl surfaces. This indicates the importance of vinylsilane compounds in the field of surface chemistry and materials science (Park & Jun, 2010).

Synthesis of Poly(dimethylsiloxane) Based Triblock Copolymer

Poly(dimethylsiloxane) based triblock copolymers were synthesized using bis(bromoalkyl)-terminated PDMS macroinitiator and vinyl acetate telomers. Vinyl acetate telomers were prepared from radical and controlled radical telomerization and used in atom transfer radical polymerization. This process led to the synthesis of Poly(vinyl acetate-b-dimethylsiloxane-b-vinyl acetate) triblock copolymer, indicating the role of vinylsilane compounds in the synthesis of new polymer materials with potential applications in various fields (Semsarzadeh & Amiri, 2012; Semsarzadeh & Amiri, 2013).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

Vinyl(bromomethyl)dimethylsilane primarily targets unsaturated silanes in a process known as electrophilic substitution . The carbon-silicon bond in these silanes is highly electron-releasing, which can stabilize a positive charge in the β position .

Mode of Action

The compound interacts with its targets through a mechanism involving electrophilic attack on vinyl- and allylsilanes . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes and the β position of vinylsilanes .

Biochemical Pathways

The compound affects the electrophilic substitution pathway of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond influences the site selectivity of the reaction . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Pharmacokinetics

Safety data sheets indicate that if inhaled or ingested, immediate medical attention is required . This suggests that the compound may have significant bioavailability and potential toxic effects.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds at specific positions in unsaturated silanes . This can lead to the synthesis of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of stronger electrophiles is required due to silicon being less electropositive than other metals employed in electrophilic additions . Additionally, safety precautions suggest that the compound should be handled in a well-ventilated area to avoid inhalation .

Properties

IUPAC Name

bromomethyl-ethenyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBBRVNFVZGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CBr)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695637
Record name (Bromomethyl)(ethenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211985-18-1
Record name (Bromomethyl)(ethenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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